5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride
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Overview
Description
5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The spirocyclic framework provides a rigid and stable structure, which can be beneficial in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the nitrile and hydrochloride groups. One common method involves the reaction of a suitable amine with a cyclic ketone to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the nitrile group, often using reagents such as cyanogen bromide or similar nitrile-forming agents .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production. The raw materials used are typically readily available and cost-effective, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate, particularly in the development of new drugs with spirocyclic structures.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride is not fully understood, but it is believed to interact with various molecular targets due to its unique structure. The spirocyclic framework can provide a rigid scaffold that interacts with specific enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride: Similar spirocyclic structure with a carboxylate group instead of a nitrile group.
5-Azaspiro[2.4]heptane-6-carboxylic acid: Another spirocyclic compound with a carboxylic acid group.
Uniqueness
5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride is unique due to the presence of the nitrile group, which can participate in a variety of chemical reactions, providing versatility in synthetic applications. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C7H11ClN2 |
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Molecular Weight |
158.63 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptane-7-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-3-6-4-9-5-7(6)1-2-7;/h6,9H,1-2,4-5H2;1H |
InChI Key |
NDUYYAQFAPFSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC2C#N.Cl |
Origin of Product |
United States |
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